molecular formula C18H16O4 B8815263 4,4'-Bis(carbomethoxy)stilbene

4,4'-Bis(carbomethoxy)stilbene

Cat. No.: B8815263
M. Wt: 296.3 g/mol
InChI Key: JOODVYOWCWQPMV-UHFFFAOYSA-N
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Description

4,4'-Bis(carbomethoxy)stilbene is a symmetrically substituted stilbene derivative featuring carbomethoxy (–COOCH₃) groups at both para positions of the central ethylene linkage. Stilbenes are characterized by their conjugated π-system, which governs their optical, electrochemical, and biological behaviors. The carbomethoxy substituents likely enhance solubility in organic solvents and modulate electronic properties via their electron-withdrawing nature, distinguishing this compound from hydroxyl- or methoxy-substituted analogs .

Q & A

Q. Basic: What are the critical considerations for synthesizing 4,4'-Bis(carbomethoxy)stilbene with high purity?

Methodological Answer:

  • Synthetic Route : Use dehydrogenation of 4,4'-dimethoxybibenzyl derivatives with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Monitor reaction progress via TLC or HPLC to avoid side reactions (e.g., Diels-Alder adducts) .
  • Purification : Recrystallize from chloroform or ethyl acetate to remove hydroquinone byproducts. Confirm purity via HPLC (>97%) and NMR (absence of residual solvent peaks) .
  • Handling : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. Basic: How should this compound be stored and handled to minimize degradation?

Methodological Answer:

  • Storage : Store desiccated at -20°C in amber vials to prevent photoisomerization and hydrolysis of carbomethoxy groups .
  • Solubility : Prepare stock solutions in anhydrous DMSO or chloroform (tested via Karl Fischer titration for water content <0.01%). Avoid aqueous buffers unless stability is confirmed .
  • Contamination Mitigation : Use glass syringes for aliquoting; avoid plasticware due to adsorption risks.

Q. Advanced: How can researchers resolve discrepancies in fluorescence emission spectra at varying concentrations?

Methodological Answer:

  • Experimental Design :
    • Use time-resolved emission spectroscopy (TRES) to distinguish monomeric (425–455 nm) vs. excimer (540 nm) peaks. At low concentrations (10⁻⁵ M), monomers dominate (lifetime ~0.85 ns), while higher concentrations (10⁻⁴ M) promote aggregation .
    • Quantify aggregation via dynamic light scattering (DLS) or atomic force microscopy (AFM) for particle size analysis (e.g., 800–900 nm spheroids in PLA matrices) .
  • Data Interpretation : Compare anisotropy values; monomeric states exhibit higher anisotropy (restricted rotation) vs. aggregates.

Q. Advanced: What computational approaches best model the photophysical behavior of this compound?

Methodological Answer:

  • Ground-State Geometry : Optimize using density functional theory (DFT) with B3LYP/6-31G(d) to predict trans-cis isomerization barriers .
  • Excited-State Dynamics : Apply time-dependent DFT (TD-DFT) to simulate absorption/emission spectra. Validate against experimental Stokes shifts and quantum yields (Φfl >0.88 for monomers) .
  • Aggregation Modeling : Use molecular dynamics (MD) simulations with implicit solvent models (e.g., COSMO) to study π-π stacking interactions in polar solvents .

Q. Advanced: How do solvent dielectric properties influence the isomerization dynamics of this compound?

Methodological Answer:

  • Solvent Selection : Use n-alkyl nitriles (e.g., acetonitrile) for non-associated polar environments to isolate solvated isomerization barriers. Avoid alcohols (e.g., ethanol), where hydrogen bonding complicates kinetics .
  • Kinetic Analysis : Measure isomerization rates via ultrafast transient absorption spectroscopy. Fit data to Arrhenius models to extract activation energies (Ea) and pre-exponential factors .
  • Dielectric Effects : Correlate solvent polarity (ε) with red shifts in emission spectra to quantify solvatochromism.

Q. Advanced: How can researchers reconcile conflicting data on photostability in different matrices?

Methodological Answer:

  • Matrix Effects : Compare photodegradation in amorphous (poly(l-lactic acid), PLA) vs. crystalline environments. Use X-ray diffraction (XRD) to confirm matrix crystallinity .
  • Degradation Pathways :
    • Monitor aldehyde formation (photocleavage product) via GC-MS or ¹H NMR. Stabilize samples with antioxidants (e.g., BHT) in light-exposed experiments .
    • Quantify radical intermediates via electron paramagnetic resonance (EPR) under UV irradiation .

Q. Advanced: What strategies optimize the use of this compound as a fluorescent probe in polymer matrices?

Methodological Answer:

  • Dispersion Control : Blend with PLA at <0.5 wt% to prevent crystallization. Use melt-processing at 180°C with rapid quenching to trap monomeric states .
  • Polarization Studies : Measure dichroic ratios (DR) in stretched films. Align rod-like structures via uniaxial drawing (DR >100 achievable) .
  • In Situ Monitoring : Incorporate viscosity-sensitive fluorophores (e.g., 4,4'-bis(benzoxazolyl)stilbene derivatives) to track curing kinetics in real time .

Comparison with Similar Compounds

Comparison with Similar Stilbene Derivatives

Structural and Electronic Properties

Substituents at the 4,4' positions critically influence stilbene properties:

Compound Substituents Key Properties References
4,4'-Bis(carbomethoxy)stilbene –COOCH₃ Expected high solubility in polar solvents; electron-withdrawing groups reduce fluorescence quantum yield compared to electron-donating substituents. Inferred from
4,4'-Dihydroxy-trans-stilbene –OH High antioxidant and estrogenic activity; moderate solubility in water.
4,4'-Dimethoxystilbene –OCH₃ Low estrogenic activity unless metabolized; enhanced photostability.
4,4'-Bis(2-benzoxazolyl)stilbene (BBS) Benzoxazolyl rings High fluorescence quantum yield (Φ = 0.85 in solution); used in optical brighteners.
Resveratrol –OH (3,5,4' positions) Broad bioactivity (antioxidant, anticancer); limited solubility in aqueous media.


Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Methoxy (–OCH₃) and hydroxyl (–OH) groups enhance fluorescence and bioactivity by stabilizing excited states, whereas carbomethoxy groups may reduce emission intensity due to competitive non-radiative decay .
  • Solubility : Carbomethoxy derivatives likely exhibit superior solubility in organic solvents (e.g., DMSO, acetone) compared to hydroxylated analogs .
Antimicrobial Activity
  • 4-Methoxystilbene and 3-methoxy-4,4'-hydroxystilbene show potent activity against Botrytis cinerea, outperforming pterostilbene (a resveratrol analog) .
Estrogenic Activity
  • 4,4'-Dihydroxystilbene exhibits high estrogenic activity (EC₅₀ = 0.1 μM in MCF-7 cells), while 4,4'-dimethoxystilbene requires metabolic activation (e.g., demethylation) to show activity .
  • Carbomethoxy substituents : Likely inert unless hydrolyzed to carboxylic acids, suggesting lower intrinsic estrogenicity .

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

methyl 4-[2-(4-methoxycarbonylphenyl)ethenyl]benzoate

InChI

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3

InChI Key

JOODVYOWCWQPMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 2 L 3-neck round bottom flask fitted with a glass stopper, rubber septum, and reflux condenser with a nitrogen inlet tube, was added 126.35 g (251 mmol) (4-carbomethoxy)benzyltriphenylphosphonium bromide, 49.45 g (302 mmol) methyl 4-formylbenzoate, and 632 mL 2:1 methanol:toluene. After the starting material dissolved, 63.2 mL (277 mmol) 25% sodium methoxide solution in methanol was added dropwise over several minutes. The reaction vessel was heated at reflux for 30 minutes. After cooling to room temperature, the reaction vessel was cooled at 0° C. for several hours. The resulting precipitate was filtered and dried in a vacuum oven to afford 59.0 g (79%) 4,4'-bis(carbomethoxy)stilbene as a 7:3 mixture of cis:trans isomers.
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126.35 g
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sodium methoxide
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Synthesis routes and methods II

Procedure details

DMF (100 mL) and methyl 4-formylbenzoate (13.9 g, 0.13 mole) are added to the product solution from step (3) at a temperature of 25° to 28° C. Sodium methoxide (7 g) is added to the solution while maintaining the temperature at 25° to 35° C. by means of a water bath. The reaction mixture is heated at 25° to 35° C. for an additional 4 hours and then water (100 mL) is slowly added at 25° to 35° C. (with water bath cooling as necessary) to precipitate the product. After stirring for 1 hour, the product, dimethyl 4,4'-stilbenedicarboxylate, is collected by filtration, washed with water until the filtrate has a pH of 5 to 7 and then washed with methanol (2×50 mL). After drying at 60° C. under vacuum, dimethyl 4,4'-stilbenedicarboxylate is obtained in a 65% yield based on the amount of methyl 4-(hydroxymethyl)benzoate employed.
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